molecular formula C16H11BrN2S B5715415 2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole

2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B5715415
M. Wt: 343.2 g/mol
InChI Key: OPZWNNYBJPNNOY-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that features both imidazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of imidazole-2-thiones with o-bromobenzyl bromides using the Ullmann cascade coupling process . Another method involves a catalyst-free microwave-assisted procedure that synthesizes benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of microwave irradiation and catalyst-free conditions suggests potential for scalable and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as pantothenate synthetase in Mycobacterium tuberculosis . The compound’s structure allows it to bind to these targets and disrupt their normal function, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its bromophenyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2S/c1-10-6-7-14-15(8-10)20-16-18-13(9-19(14)16)11-4-2-3-5-12(11)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZWNNYBJPNNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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